molecular formula C10H13ClO B7844084 1-(3-Chlorophenyl)butan-2-ol

1-(3-Chlorophenyl)butan-2-ol

Cat. No.: B7844084
M. Wt: 184.66 g/mol
InChI Key: HRCPGRKVZIKLOE-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)butan-2-ol is an organic compound with the molecular formula C10H13ClO It is a secondary alcohol with a chlorophenyl group attached to the second carbon of a butanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Chlorophenyl)butan-2-ol can be synthesized through several methods. One common approach involves the reduction of 1-(3-chlorophenyl)butan-2-one using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve catalytic hydrogenation of the corresponding ketone using a palladium or platinum catalyst. This method is advantageous due to its scalability and efficiency in producing large quantities of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorophenyl)butan-2-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone, 1-(3-chlorophenyl)butan-2-one, using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be further reduced to form 1-(3-chlorophenyl)butane using strong reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide, forming 1-(3-chlorophenyl)butyl chloride or bromide.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.

    Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.

Major Products:

    Oxidation: 1-(3-Chlorophenyl)butan-2-one.

    Reduction: 1-(3-Chlorophenyl)butane.

    Substitution: 1-(3-Chlorophenyl)butyl chloride or bromide.

Scientific Research Applications

1-(3-Chlorophenyl)butan-2-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic effects.

    Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)butan-2-ol depends on its specific application. In biological systems, it may interact with cellular targets through hydrogen bonding and hydrophobic interactions, affecting various biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific context of its use.

Comparison with Similar Compounds

    1-(4-Chlorophenyl)butan-2-ol: Similar structure but with the chlorine atom at the para position.

    1-(3-Bromophenyl)butan-2-ol: Similar structure but with a bromine atom instead of chlorine.

    1-(3-Chlorophenyl)propan-2-ol: Similar structure but with a shorter carbon chain.

Uniqueness: 1-(3-Chlorophenyl)butan-2-ol is unique due to the specific positioning of the chlorine atom and the butanol chain, which can influence its reactivity and interactions in chemical and biological systems. This uniqueness makes it a valuable compound for targeted synthesis and research applications.

Properties

IUPAC Name

1-(3-chlorophenyl)butan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO/c1-2-10(12)7-8-4-3-5-9(11)6-8/h3-6,10,12H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRCPGRKVZIKLOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC(=CC=C1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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